molecular formula C10H9BrOS B13617338 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13617338
M. Wt: 257.15 g/mol
InChI Key: FAQULMVISCHHOD-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a bromine atom, a methylsulfanyl group, and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one typically involves the bromination of a precursor compound followed by the introduction of the methylsulfanyl group. One common method includes the use of bromine and a suitable solvent to achieve bromination, followed by a reaction with a methylsulfanyl reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methylsulfanyl introduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indenone derivatives.

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylsulfanyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of the indenone core.

    5-Bromo-2-methyl-2-pentene: Contains a bromine and methyl group but differs in the overall structure and functional groups.

Uniqueness

5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of functional groups and the dihydroindenone core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

5-bromo-2-methylsulfanyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9BrOS/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12/h2-4,9H,5H2,1H3

InChI Key

FAQULMVISCHHOD-UHFFFAOYSA-N

Canonical SMILES

CSC1CC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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